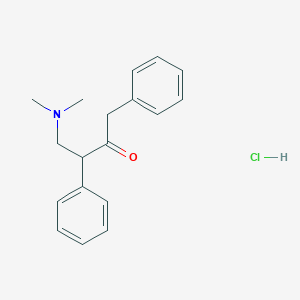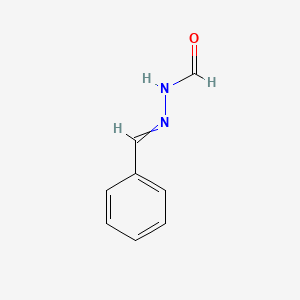
Hydrazinecarboxaldehyde, (phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a derivative of hydrazine and is characterized by the presence of a phenylmethylene group attached to the hydrazinecarboxaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrazinecarboxaldehyde, (phenylmethylene)-, can be synthesized through the reaction of hydrazinecarboxaldehyde with benzaldehyde. The reaction typically involves the condensation of these two compounds in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction can be represented as follows:
C6H5CHO+H2NNHCHO→C6H5CH=N-NHCHO+H2O
Industrial Production Methods
In an industrial setting, the production of hydrazinecarboxaldehyde, (phenylmethylene)-, may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields . Additionally, the use of solid-state melt reactions and mechanochemical approaches have been explored for the synthesis of hydrazone derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrazinecarboxaldehyde, (phenylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives.
Substitution: The phenylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazones.
Applications De Recherche Scientifique
Hydrazinecarboxaldehyde, (phenylmethylene)-, has several scientific research applications:
Mécanisme D'action
The mechanism of action of hydrazinecarboxaldehyde, (phenylmethylene)-, involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic addition and substitution reactions. It can also form coordination complexes with metal ions, which may play a role in its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl hydrazine: A derivative of hydrazine with an acetyl group attached.
Benzoyl hydrazine: A derivative of hydrazine with a benzoyl group attached.
Uniqueness
Hydrazinecarboxaldehyde, (phenylmethylene)-, is unique due to the presence of the phenylmethylene group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
65161-27-5 |
|---|---|
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
N-(benzylideneamino)formamide |
InChI |
InChI=1S/C8H8N2O/c11-7-10-9-6-8-4-2-1-3-5-8/h1-7H,(H,10,11) |
Clé InChI |
FVSCAASNXZSUSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NNC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


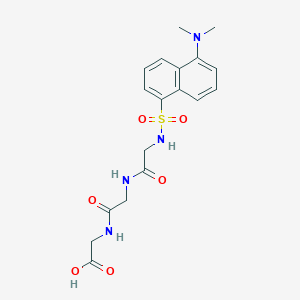

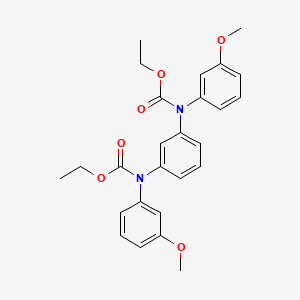
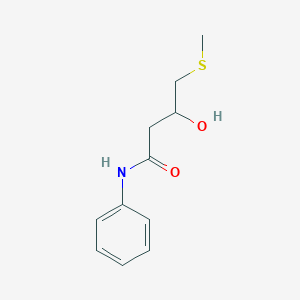

![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)



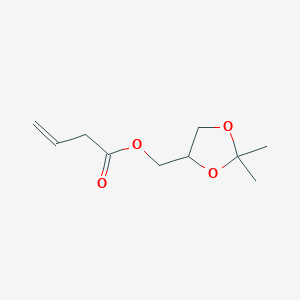
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
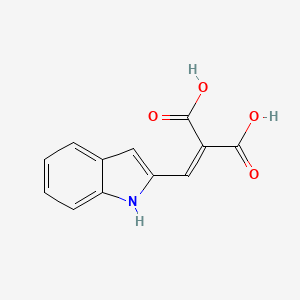
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
